mG2N001

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

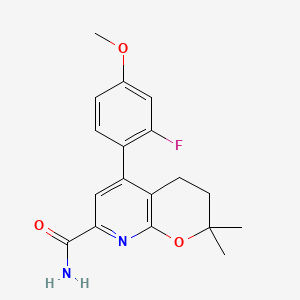

C18H19FN2O3 |

|---|---|

Molecular Weight |

330.4 g/mol |

IUPAC Name |

5-(2-fluoro-4-methoxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-b]pyridine-7-carboxamide |

InChI |

InChI=1S/C18H19FN2O3/c1-18(2)7-6-12-13(9-15(16(20)22)21-17(12)24-18)11-5-4-10(23-3)8-14(11)19/h4-5,8-9H,6-7H2,1-3H3,(H2,20,22) |

InChI Key |

BGZMSLRKXOWQCL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC2=C(O1)N=C(C=C2C3=C(C=C(C=C3)OC)F)C(=O)N)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of mG2N001 on Metabotropic Glutamate Receptor 2 (mGluR2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of mG2N001, a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). This document details the binding and functional characteristics of this compound, the downstream signaling pathways it modulates, and the experimental protocols used to elucidate its activity.

Introduction to mGluR2 and the Role of Negative Allosteric Modulators

Metabotropic glutamate receptor 2 (mGluR2), a class C G-protein coupled receptor (GPCR), plays a crucial role in modulating neuronal excitability and synaptic transmission.[1] Primarily located on presynaptic terminals, mGluR2 acts as an autoreceptor that, upon activation by glutamate, inhibits further glutamate release.[1] This receptor is coupled to the Gαi/o subunit of the heterotrimeric G-protein, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2][3]

Negative allosteric modulators (NAMs) are ligands that bind to a site on the receptor topographically distinct from the orthosteric glutamate binding site.[4] By binding to this allosteric site, NAMs like this compound reduce the efficacy of the endogenous ligand, glutamate, thereby inhibiting the receptor's function.[4][5] This modulation offers a promising therapeutic strategy for conditions where dampening mGluR2 activity is desired.

Quantitative Pharmacology of this compound

This compound has been characterized as a potent and selective NAM of mGluR2. Its pharmacological properties have been quantified through various in vitro assays.

| Parameter | Value | Assay Type | Cell Line | Reference |

| IC50 | 93 nM | DiscoverX HitHunter cAMP XS+ Assay | CHO cells expressing human mGluR2 | [2] |

| Ki | 63 nM | Antagonist Binding Assay | Not specified | [2] |

Table 1: Quantitative Pharmacological Data for this compound

Mechanism of Action of this compound on mGluR2

As a negative allosteric modulator, this compound does not directly compete with glutamate for binding at the orthosteric site. Instead, it binds to a distinct allosteric site on the mGluR2 protein. This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of glutamate. The ultimate effect is a decrease in the glutamate-induced inhibition of adenylyl cyclase, leading to a relative increase in intracellular cAMP levels compared to the glutamate-activated state.

Downstream Signaling Pathway

The canonical signaling pathway for mGluR2 involves its coupling to Gαi/o proteins. Activation of mGluR2 by glutamate leads to the dissociation of the G-protein into Gαi/o and Gβγ subunits. The Gαi/o subunit then inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. As a NAM, this compound attenuates this signaling cascade.

References

- 1. Metabotropic glutamate receptor 2 - Wikipedia [en.wikipedia.org]

- 2. Group II Metabotropic Glutamate Receptors: Role in Pain Mechanisms and Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Allosteric modulation of G protein-coupled receptor signaling [frontiersin.org]

An In-depth Technical Guide to mG2N001: A Negative Allosteric Modulator of mGluR2

For Researchers, Scientists, and Drug Development Professionals

Abstract

mG2N001 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), a G-protein coupled receptor implicated in the pathophysiology of various neuropsychiatric disorders.[1][2][3] Its primary application is as a positron emission tomography (PET) imaging ligand, specifically the radiolabeled form [¹¹C]this compound, for the in vivo visualization and quantification of mGluR2 in the central nervous system.[1][2][3] This guide provides a comprehensive overview of the function, experimental protocols, and signaling pathways associated with this compound.

Core Function and Mechanism of Action

This compound functions as a non-competitive antagonist of the mGluR2 receptor. It binds to an allosteric site, distinct from the glutamate binding site, and negatively modulates the receptor's response to glutamate.[1] This inhibitory action on mGluR2, which is presynaptically located and responsible for reducing glutamate release, makes this compound a valuable tool for studying the glutamatergic system.[4] The radiolabeled version, [¹¹C]this compound, allows for non-invasive imaging of mGluR2 distribution and density in the brain, which can be crucial for understanding its role in diseases and for the development of therapeutic agents targeting this receptor.[2][3][5]

Data Presentation

The following tables summarize the key quantitative data for this compound from in vitro pharmacological assays.

Table 1: In Vitro Binding Affinity and Potency of this compound

| Parameter | Value | Description | Source |

| IC₅₀ | 93 nM | The half maximal inhibitory concentration of this compound in a functional assay, indicating its potency as a NAM. | [1][2] |

| Kᵢ | 63 nM | The inhibitory constant of this compound, representing its binding affinity to the mGluR2 receptor as an antagonist. | [1] |

Table 2: Physicochemical and Radiochemical Properties of [¹¹C]this compound

| Parameter | Value | Description | Source |

| Molar Activity | 212 ± 76 GBq/µmol | The specific radioactivity of the synthesized [¹¹C]this compound, crucial for sensitive PET imaging. | [2][3] |

| Radiochemical Purity | >99% | The percentage of the total radioactivity in the form of [¹¹C]this compound, ensuring signal specificity. | [2][3] |

Experimental Protocols

In Vitro Functional Assay: cAMP Measurement

This protocol describes a method to determine the negative allosteric modulatory activity of this compound by measuring its effect on cAMP levels in cells expressing mGluR2.[2]

Objective: To quantify the IC₅₀ value of this compound by measuring its inhibition of glutamate-induced decrease in cAMP.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing human mGluR2.[2]

-

Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Glutamate (agonist).

-

This compound (test compound).

-

Forskolin (B1673556) (to stimulate adenylyl cyclase and raise basal cAMP levels).

-

cAMP detection kit (e.g., HTRF, Lance, or AlphaScreen based).

Procedure:

-

Cell Culture: Culture CHO-mGluR2 cells in appropriate flasks until they reach 80-90% confluency.

-

Cell Plating: Harvest the cells and seed them into 384-well assay plates at a determined density. Incubate overnight to allow for cell attachment.[6]

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Assay: a. Wash the cells with assay buffer. b. Add the serially diluted this compound to the wells and incubate for a pre-determined time (e.g., 15 minutes). c. Add a fixed concentration of glutamate (typically EC₂₀ or EC₅₀) to all wells except the negative control. d. Add forskolin to all wells to stimulate cAMP production. e. Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.[7]

-

Data Analysis: Plot the cAMP levels against the concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vivo PET Imaging with [¹¹C]this compound in a Non-Human Primate

This protocol outlines a typical PET imaging study to evaluate the brain uptake and distribution of [¹¹C]this compound.[8][9]

Objective: To visualize and quantify the distribution of mGluR2 in the brain using [¹¹C]this compound.

Materials:

-

[¹¹C]this compound radiotracer, formulated for intravenous injection.

-

A non-human primate (e.g., Cynomolgus monkey).[8]

-

Anesthesia (e.g., isoflurane).[9]

-

PET/CT or PET/MRI scanner.

-

Catheters for intravenous injection and arterial blood sampling.

-

Blocking agent (e.g., a known mGluR2 antagonist) for specificity studies.

Procedure:

-

Animal Preparation: Anesthetize the animal and place it in the scanner. Insert intravenous and arterial catheters.[9]

-

Transmission Scan: Perform a CT or MRI scan for attenuation correction and anatomical co-registration.

-

Radiotracer Injection: Inject a bolus of [¹¹C]this compound (e.g., 63.0-87.3 MBq) intravenously.[1]

-

Dynamic PET Scan: Acquire dynamic PET data for 90-120 minutes post-injection.[8]

-

Arterial Blood Sampling: Collect arterial blood samples throughout the scan to measure the concentration of the radiotracer in plasma and its metabolites.[8]

-

(Optional) Blocking Study: To confirm specificity, in a separate session, pre-administer a blocking agent before injecting [¹¹C]this compound and repeat the imaging procedure.

-

Image Reconstruction and Analysis: a. Reconstruct the dynamic PET images, correcting for attenuation, scatter, and radioactive decay.[8] b. Co-register the PET images with the anatomical MRI or CT scans. c. Define regions of interest (ROIs) on the anatomical images corresponding to different brain areas. d. Generate time-activity curves (TACs) for each ROI. e. Use pharmacokinetic modeling (e.g., Logan graphical analysis) with the arterial input function to quantify receptor density (V_T).[9]

Mandatory Visualizations

Signaling Pathways

mGluR2 is a Gi/o-coupled receptor. Upon activation by glutamate, it inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. As a negative allosteric modulator, this compound prevents this cascade. Furthermore, mGluR2 activation has been shown to influence other signaling pathways, such as the MAPK/ERK and PI3K pathways, which are involved in cell survival and neuroprotection.[10][11]

Caption: this compound inhibits the mGluR2 signaling cascade.

Experimental Workflow

The following diagram illustrates the workflow for a typical preclinical PET imaging study using [¹¹C]this compound.

Caption: Workflow for a [¹¹C]this compound PET imaging study.

Clinical Development Status

As of the latest available information, there are no registered clinical trials for this compound on publicly accessible databases such as ClinicalTrials.gov.[12][13] This suggests that this compound is currently in the preclinical stage of development, primarily serving as a research tool and a PET imaging agent to study the mGluR2 receptor in animal models. Its potential for translation into human clinical imaging is under investigation.[3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2 H-pyrano[2,3- b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of [11C]MK-8056: A Selective PET Imaging Agent for the Study of mGluR2 Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resources.revvity.com [resources.revvity.com]

- 7. resources.revvity.com [resources.revvity.com]

- 8. biorxiv.org [biorxiv.org]

- 9. PET imaging studies to investigate functional expression of mGluR2 using [11C]mG2P001 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. frontiersin.org [frontiersin.org]

- 11. The effect of mGluR2 activation on signal transduction pathways and neuronal cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

mG2N001: A Negative Allosteric Modulator of mGluR2

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of mG2N001, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). mGluR2, a class C G-protein-coupled receptor (GPCR), is a key therapeutic target for a range of neuropsychiatric disorders.[1][2] Allosteric modulation of this receptor offers a sophisticated approach to fine-tuning glutamatergic neurotransmission.[3] This document details the pharmacological properties of this compound, the experimental protocols used for its characterization, and its application in preclinical research, particularly in the field of neuroimaging.

Core Properties and Mechanism of Action

This compound, with the chemical name 5-(2-Fluoro-4-methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide, functions as a noncompetitive antagonist of mGluR2.[1][4] It binds to an allosteric site on the receptor, distinct from the orthosteric site where the endogenous ligand glutamate binds.[5] This binding modulates the receptor's response to glutamate, specifically decreasing the maximal efficacy of glutamate-induced signaling.[1][4]

As a NAM, this compound has been shown to have predominantly efficacy cooperativity with glutamate.[1] This means that while it may not significantly alter the binding affinity of glutamate, it reduces the functional response elicited by glutamate binding. The primary signaling pathway of mGluR2 involves coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6] By acting as a NAM, this compound attenuates this glutamate-induced reduction in cAMP.

A key application of this compound is in positron emission tomography (PET) imaging. Its radioisotope, [¹¹C]this compound, is utilized as a PET ligand to visualize and quantify mGluR2 expression in the brain.[7][8] Studies have demonstrated its utility in both rat and non-human primate models, where it exhibits good brain penetration and selectively accumulates in mGluR2-rich regions, providing high-contrast images.[1][7]

Quantitative Pharmacological Data

The following table summarizes the key in vitro pharmacological parameters of this compound.

| Parameter | Value | Species | Assay System | Reference |

| IC₅₀ | 93 nM | Human | DiscoverX HitHunter cAMP Assay (CHO cells) | [1] |

| Kᵢ | 63 nM | Human | cAMP GloSensor Assay (HEK293T cells) | [1] |

Signaling Pathway and Mechanism of Action of this compound

The following diagram illustrates the canonical signaling pathway of mGluR2 and the inhibitory effect of this compound.

Caption: mGluR2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize this compound as an mGluR2 NAM.

In Vitro Functional Assays

1. DiscoverX HitHunter cAMP XS+ Assay

-

Objective: To determine the IC₅₀ value of this compound by measuring its ability to inhibit glutamate-induced changes in cAMP levels.[1]

-

Cell Line: Chinese Hamster Ovary (CHO) cells recombinantly expressing human mGluR2.[1]

-

Protocol:

-

Seed CHO-hmGluR2 cells in a 384-well plate and incubate overnight.

-

Prepare a serial dilution of this compound.

-

Add the diluted this compound to the cells, followed by the addition of an EC₈₀ concentration of glutamate.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Add cAMP antibody/enzyme donor mixture and incubate.

-

Add enzyme acceptor/substrate mixture and incubate in the dark.

-

Measure the chemiluminescent signal using a plate reader.

-

Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

2. cAMP GloSensor Assay

-

Objective: To determine the functional affinity (Kᵢ) of this compound as an antagonist.[1]

-

Cell Line: Human Embryonic Kidney (HEK293T) cells.[1]

-

Protocol:

-

Co-transfect HEK293T cells with a plasmid encoding mGluR2 and a plasmid for the cAMP GloSensor.

-

Seed the transfected cells into a 384-well plate and incubate.

-

Equilibrate the cells with the GloSensor cAMP reagent.

-

Add varying concentrations of this compound to the cells.

-

Stimulate the cells with an EC₈₀ concentration of L-glutamate.

-

Measure the luminescence signal.

-

Determine the Kᵢ value from the antagonist dose-response curves.

-

In Vivo PET Imaging

1. Radiosynthesis of [¹¹C]this compound

-

Objective: To synthesize the radiolabeled tracer for PET imaging.[1]

-

Method: O-[¹¹C]methylation of the precursor phenol (B47542) with [¹¹C]CH₃I or [¹¹C]CH₃OTf.[1][8]

-

Purification: Reversed-phase high-performance liquid chromatography (HPLC).

-

Quality Control: Assessment of radiochemical purity and molar activity.[1]

2. Animal PET Imaging Studies

-

Objective: To evaluate the brain uptake, distribution, and specific binding of [¹¹C]this compound.

-

Animal Models: Sprague-Dawley rats and cynomolgus monkeys.[7][8]

-

Protocol:

-

Anesthetize the animal and place it in the PET scanner.

-

For blocking studies, pre-treat the animal with a non-radioactive mGluR2 NAM (e.g., VU6001966) or this compound itself at a specified time before tracer injection.[1]

-

Administer [¹¹C]this compound intravenously as a bolus.[7]

-

Acquire dynamic PET scan data over a period of 60-90 minutes.

-

Reconstruct the PET images.

-

Analyze the images by defining regions of interest (ROIs) in the brain to generate time-activity curves.

-

Quantify the tracer uptake and binding potential.

-

The following diagram provides a workflow for a typical preclinical PET imaging study with [¹¹C]this compound.

Caption: Workflow for preclinical PET imaging with [¹¹C]this compound.

Conclusion

This compound is a well-characterized negative allosteric modulator of mGluR2 with demonstrated utility in both in vitro pharmacological assays and in vivo neuroimaging. Its high potency and selectivity, coupled with the successful development of its radiolabeled counterpart, [¹¹C]this compound, make it a valuable tool for investigating the role of mGluR2 in the pathophysiology of central nervous system disorders. The detailed experimental protocols and established quantitative data provide a solid foundation for its application in drug discovery and translational research.

References

- 1. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Synthesis and preliminary studies of a novel negative allosteric modulator [11C]QCA for imaging of metabotropic glutamate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel family of potent negative allosteric modulators of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Discovery of [11C]MK-8056: A Selective PET Imaging Agent for the Study of mGluR2 Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2 H-pyrano[2,3- b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of mG2N001

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "mG2N001" is a hypothetical molecule created to demonstrate the structure and content of a technical guide as per the user's request. The data, experimental protocols, and pathways described are illustrative and based on established principles of drug discovery for protein kinase inhibitors.

Introduction

This compound is a novel, potent, and selective small molecule inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B). The Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Hyperactivation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. This compound was identified through a high-throughput screening campaign and subsequently optimized to exhibit favorable drug-like properties. This document details the discovery, synthesis, and biological characterization of this compound.

Discovery of this compound

The discovery of this compound was initiated with a high-throughput screen (HTS) of a diverse chemical library to identify inhibitors of the Akt1 kinase. The primary assay was a biochemical assay measuring the phosphorylation of a peptide substrate by recombinant human Akt1. Hits from the primary screen were then subjected to a series of secondary assays to confirm their activity, determine their mechanism of action, and assess their selectivity.

In-Depth Technical Guide: mG2N001 Binding Affinity and Selectivity for Metabotropic Glutamate Receptor 2 (mGluR2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of mG2N001, a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). This document details the quantitative binding and functional data, outlines the experimental methodologies used for their determination, and presents the associated signaling pathways. The information herein is intended to support further research and drug development efforts targeting the mGluR2 receptor.

Introduction

Metabotropic glutamate receptor 2 (mGluR2), a Class C G-protein coupled receptor (GPCR), is a key therapeutic target for various neuropsychiatric and neurological disorders.[1][2] As a presynaptic autoreceptor, mGluR2 modulates glutamate release, and its dysfunction has been implicated in conditions such as schizophrenia and anxiety.[1][2] Allosteric modulators, which bind to a site topographically distinct from the orthosteric glutamate binding site, offer the potential for greater subtype selectivity and improved safety profiles compared to orthosteric ligands.[2] this compound is a potent and selective negative allosteric modulator (NAM) of mGluR2, making it a valuable tool for studying mGluR2 function and a promising scaffold for therapeutic development.[3][4] This guide provides an in-depth analysis of its binding and functional characteristics.

Binding Affinity and Functional Potency of this compound

This compound demonstrates high affinity and potency as an mGluR2 NAM. The binding affinity is typically determined through radioligand competition binding assays, while its functional potency is assessed by measuring its ability to inhibit agonist-induced intracellular signaling.

| Parameter | Value | Description | Reference |

| IC50 | 93 nM | The half maximal inhibitory concentration of this compound in functional assays, indicating its potency in inhibiting mGluR2 activity. | [3][4] |

| Ki | 63 nM | The inhibitory constant of this compound, representing its binding affinity for the mGluR2 receptor. | [3][4] |

Selectivity Profile of this compound

A critical attribute for a therapeutic candidate is its selectivity for the intended target over other related and unrelated receptors to minimize off-target effects. While specific selectivity data for this compound across all mGluR subtypes is not extensively published in the retrieved results, allosteric modulators are generally known to offer superior subtype selectivity.[2][5] For a structurally similar mGluR2 positive allosteric modulator, mG2P001, a selectivity of over 100-fold against other mGluR subtypes has been reported.[5] A comprehensive off-target screening of a similar mGluR2 NAM, compound 22, revealed over 1000-fold selectivity against other mGluR subtypes and over 2800-fold selectivity against a panel of 119 other receptors and enzymes.[6][7]

Table 2: Representative Selectivity Profile for a Novel mGluR2 NAM (Compound 22)

| Target | IC50 / Ki | Fold Selectivity vs. mGluR2 | Reference |

| mGluR1 | > 19 µM | > 1000 | [6][7] |

| mGluR3 | > 19 µM | > 1000 | [6][7] |

| mGluR4 | > 19 µM | > 1000 | [6][7] |

| mGluR5 | > 19 µM | > 1000 | [6][7] |

| Adenosine Transporter | 2.26 µM | > 2800 | [6][7] |

| GABAA Receptors | > 2.9 µM | > 2800 | [6][7] |

| Panel of 119 Receptors and Enzymes | Largely inactive | > 2800 | [6][7] |

Experimental Protocols

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Experimental Workflow:

References

- 1. revvity.com [revvity.com]

- 2. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GloSensor™ cAMP Assay Protocol [promega.com]

- 7. Discovery of [11C]MK-8056: A Selective PET Imaging Agent for the Study of mGluR2 Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

A Structural and Functional Analysis of the mG2N001 and mGluR2 Complex: A Technical Guide for Drug Development

Audience: Researchers, scientists, and drug development professionals.

Abstract

Metabotropic glutamate (B1630785) receptor 2 (mGluR2), a Class C G-protein-coupled receptor (GPCR), is a key therapeutic target for several neuropsychiatric disorders. Its modulation offers a promising avenue for treating conditions like schizophrenia and anxiety by regulating excessive glutamatergic signaling.[1][2] This document provides a comprehensive technical overview of mG2N001, a potent and selective negative allosteric modulator (NAM) of mGluR2. We delve into the structural and functional analysis of the this compound-mGluR2 complex, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and the workflows used in its evaluation.

Introduction to mGluR2 and Allosteric Modulation

Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), mediating its effects through ionotropic (iGluR) and metabotropic (mGluR) receptors.[3] mGluRs are divided into three groups; Group II, which includes mGluR2 and mGluR3, is coupled to Gαi/o proteins.[1][2] Upon activation by glutamate, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This mechanism is crucial for presynaptically reducing glutamate release, thereby dampening excessive neuronal excitation.[2]

Allosteric modulators offer a more nuanced approach to receptor pharmacology compared to orthosteric ligands. They bind to a topographically distinct site on the receptor, modulating the affinity and/or efficacy of the endogenous ligand, glutamate.[3][4] Negative allosteric modulators (NAMs) like this compound reduce the effect of the agonist, offering potential therapeutic benefits in conditions where enhancing glutamatergic tone is desired, such as for cognitive deficits.[2]

Quantitative Pharmacological Profile of this compound

This compound, also designated as compound [¹¹C]13 in foundational studies, has been identified as a potent and selective mGluR2 NAM.[1][5] Its pharmacological properties have been characterized through various in vitro assays, confirming its high affinity and inhibitory function at the mGluR2 allosteric site.

Table 1: Pharmacological Data for this compound

| Parameter | Value | Description | Source |

|---|---|---|---|

| IC₅₀ | 93 nM | The half-maximal inhibitory concentration, indicating the potency of this compound in inhibiting mGluR2 function in a functional assay. | [1][6][7] |

| Kᵢ | 63 nM | The inhibitory constant, representing the binding affinity of this compound as an antagonist to the mGluR2 receptor. | [6][7] |

| Docking Score | -11.00 kcal/mol | A computational prediction of the binding affinity for the mGluR2 receptor, indicating a strong potential interaction. |[1] |

Mechanism of Action and Signaling Pathway

This compound functions by binding to an allosteric site within the seven-transmembrane (7TM) domain of mGluR2.[8] This binding event induces a conformational change that reduces the efficacy of glutamate binding at the orthosteric site, located in the extracellular Venus flytrap (VFT) domain. Consequently, the Gαi/o protein-mediated inhibition of adenylyl cyclase is attenuated, leading to a relative increase in cAMP production compared to the glutamate-activated state.

Caption: mGluR2 signaling pathway and the inhibitory effect of this compound.

Experimental Protocols

The characterization of this compound involved a series of in vitro and in vivo experiments to determine its binding affinity, functional activity, and suitability as a PET imaging agent.

In Vitro Functional Assay: cAMP GloSensor™

This assay was used to determine the IC₅₀ of this compound by measuring its ability to inhibit Gαi/o G-protein-induced changes in intracellular cAMP concentration.[1]

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing recombinant human mGluR2 (CHO-K1-mGluR2) or untransfected HEK293T cells for nonspecific activity checks.[1][3]

-

Principle: The GloSensor™ plasmid encodes a fusion protein of a cAMP-binding domain and a variant of firefly luciferase. When cAMP binds, a conformational change occurs, leading to light production. A decrease in cAMP (due to mGluR2 activation) results in a lower signal.

-

Protocol Steps:

-

Cell Plating: CHO-mGluR2 cells are plated in 384-well plates and transfected with the GloSensor™-22F cAMP plasmid.

-

Incubation: Cells are incubated for 18-24 hours to allow for plasmid expression.

-

Compound Addition: Cells are pre-incubated with varying concentrations of this compound.

-

Agonist Challenge: An EC₈₀ concentration of the agonist glutamate is added to stimulate the receptor.

-

Signal Detection: Luminescence is measured using a plate reader. The inhibitory effect of this compound is quantified by the reduction in the glutamate-induced signal decrease.

-

Data Analysis: Data are normalized and fitted to a four-parameter logistic equation to determine the IC₅₀ value.

-

Radiosynthesis and In Vivo PET Imaging

For in vivo studies, this compound was radiolabeled with Carbon-11 ([¹¹C]) to create a positron emission tomography (PET) tracer.[1][5]

-

Radiosynthesis: [¹¹C]this compound was synthesized via O-[¹¹C]methylation of its corresponding phenol (B47542) precursor using [¹¹C]CH₃I or [¹¹C]CH₃OTf. The final product was purified using semi-preparative HPLC, resulting in high radiochemical purity (>99%) and a molar activity of 212 ± 76 GBq/μmol.[1][5][9]

-

Animal Models: Sprague-Dawley rats and cynomolgus monkeys were used for PET imaging studies.[6][9]

-

PET Imaging Protocol:

-

Animal Preparation: Animals are anesthetized and positioned in the PET scanner.

-

Tracer Injection: A bolus of [¹¹C]this compound (63.0-87.3 MBq) is injected intravenously.[6][10]

-

Dynamic Scanning: Dynamic PET scans are acquired over 60-90 minutes to capture the tracer's uptake and distribution in the brain.

-

Blocking Studies: To confirm target specificity, a separate cohort of animals is pre-treated with a non-radioactive mGluR2 NAM (e.g., VU6001966 or MNI-137) before tracer injection.[1][5] A significant reduction in tracer accumulation in mGluR2-rich regions confirms specific binding.

-

Image Analysis: Time-activity curves are generated for various brain regions of interest (e.g., striatum, cortex, thalamus). Standardized Uptake Values (SUV) are calculated to quantify tracer accumulation.

-

References

- 1. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of [11C]MK-8056: A Selective PET Imaging Agent for the Study of mGluR2 Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PET imaging studies to investigate functional expression of mGluR2 using [11C]mG2P001 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of mGluR2 Positive Allosteric Modulation on Frontostriatal Working Memory Activation in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. amsbio.com [amsbio.com]

- 8. Conformational fingerprinting of allosteric modulators in metabotropic glutamate receptor 2 | eLife [elifesciences.org]

- 9. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2 H-pyrano[2,3- b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Physicochemical Properties of mG2N001

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of mG2N001, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). The information presented herein is intended to support research, discovery, and development efforts related to this compound.

Core Physicochemical Properties

This compound, with the chemical name 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide, is a well-characterized small molecule with properties suitable for a central nervous system (CNS) positron emission tomography (PET) tracer.[1][2][3][4] Its key physicochemical data are summarized in the tables below.

| Property | Value | Reference |

| Chemical Name | 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide | [2][3][4] |

| Molecular Formula | C22H19FN2O3 (for the unlabeled compound) | [2] |

| Mechanism of Action | Negative Allosteric Modulator (NAM) of mGluR2 | [5][6][7] |

| Biological Target | Metabotropic glutamate receptor 2 (mGluR2) | [5][6][7] |

| Pharmacological Parameters | Value | Reference |

| IC50 | 93 nM | [5][6][7] |

| Ki | 63 nM | [2][5][6][7] |

| Physicochemical Characteristics | Value | Reference |

| cLogP | 4.25 | [2] |

| LogD7.4 | 2.94 | [2] |

| Rat Plasma Stability (60 min) | 94.5% | [2] |

| Rat Liver Microsome Stability (60 min) | 47.8% | [2] |

| Molar Activity ([11C]this compound) | 212 ± 76 GBq/μmol | [2][3][4] |

| Radiochemical Purity ([11C]this compound) | >99% | [2][3][4] |

Experimental Protocols

The following sections detail the methodologies used to determine the key physicochemical and pharmacological properties of this compound.

1. mGluR2 Negative Allosteric Modulator (NAM) Activity Assay:

The functional activity of this compound as an mGluR2 NAM was determined using a cAMP GloSensor assay in CHO cells expressing recombinant human mGluR2.[2] This assay measures changes in intracellular cAMP concentrations induced by Gi/o G-protein activation.[2] The IC50 value was determined in the presence of an EC80 concentration of L-glutamate (100 μM).[2]

2. Radioligand Binding Assay for Ki Determination:

The binding affinity (Ki) of this compound for mGluR2 was likely determined through a competitive binding assay using a radiolabeled ligand for mGluR2. While the specific protocol for this compound is not detailed in the provided results, a standard approach involves incubating the mGluR2-expressing membranes with a known concentration of the radioligand and varying concentrations of the competitor compound (this compound). The concentration of this compound that displaces 50% of the radioligand is used to calculate the Ki value.

3. Lipophilicity Measurement (LogD7.4):

The lipophilicity of this compound was determined using the "shake flask method".[2] This involves partitioning the compound between n-octanol and a phosphate (B84403) buffer at pH 7.4. The logarithm of the ratio of the concentration of the compound in the octanol (B41247) phase to its concentration in the aqueous phase provides the LogD7.4 value.[2]

4. In Vitro Stability Assays:

-

Plasma Stability: this compound was incubated with rat plasma for 60 minutes to assess its stability. The percentage of the compound remaining after the incubation period was determined by analytical methods such as HPLC.[2]

-

Liver Microsome Stability: The metabolic stability of this compound was evaluated by incubating it with rat liver microsomes for 60 minutes. The remaining percentage of the parent compound was quantified to determine its stability.[2]

5. Synthesis and Characterization of [11C]this compound:

The radiolabeled form of this compound, [11C]this compound, was synthesized via the O-[11C]methylation of its phenol (B47542) precursor.[2][3][4] The molar activity and radiochemical purity were determined using analytical techniques such as radio-HPLC.[2]

Signaling Pathway and Mechanism of Action

This compound acts as a negative allosteric modulator of the mGluR2 receptor. Glutamate, the primary excitatory neurotransmitter in the central nervous system, activates mGluR2, which is a G-protein coupled receptor (GPCR).[1][8] Activation of mGluR2 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[1] As a NAM, this compound binds to a site on the mGluR2 receptor that is distinct from the glutamate binding site and reduces the efficacy of glutamate-mediated signaling.[2] This mechanism is important for its potential therapeutic applications in neuropsychiatric disorders.[2][3][4]

Caption: Signaling pathway of this compound as a negative allosteric modulator of mGluR2.

Experimental Workflow for PET Imaging

The development of [11C]this compound as a PET imaging ligand involves several key steps, from synthesis to in vivo evaluation. This workflow allows for the non-invasive visualization and quantification of mGluR2 in the brain.[2][3][4]

Caption: Experimental workflow for the synthesis and in vivo evaluation of [11C]this compound.

References

- 1. Discovery of [11C]MK-8056: A Selective PET Imaging Agent for the Study of mGluR2 Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2 H-pyrano[2,3- b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. amsbio.com [amsbio.com]

- 8. biorxiv.org [biorxiv.org]

The Role of Metabotropic Glutamate Receptor 2 (mGluR2) in Neurological Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabotropic glutamate (B1630785) receptor 2 (mGluR2), a presynaptic Gi/o-coupled receptor, plays a crucial role in modulating glutamatergic neurotransmission. Its function as an autoreceptor, inhibiting glutamate release, positions it as a key player in maintaining synaptic homeostasis. Dysregulation of mGluR2 has been implicated in the pathophysiology of several neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, Parkinson's disease, and mood disorders. This technical guide provides an in-depth overview of the role of mGluR2 in these conditions, presenting quantitative data on its expression changes, detailed experimental protocols for its study, and visualizations of its core signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working to understand and target mGluR2 in the context of neurological disease.

Introduction to mGluR2

mGluR2, encoded by the GRM2 gene, is a member of the Group II metabotropic glutamate receptors, which also includes mGluR3. These receptors are primarily located on presynaptic terminals, where they act as autoreceptors to sense synaptic glutamate levels and subsequently inhibit further glutamate release.[1][2] This negative feedback mechanism is critical for preventing neuronal hyperexcitability and maintaining the balance of excitatory neurotransmission.

Activation of mGluR2 by glutamate leads to the activation of the inhibitory G protein, Gi/o. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[3][4] Additionally, mGluR2 signaling can modulate the activity of various ion channels and interact with other signaling pathways, such as the Extracellular signal-Regulated Kinase (ERK) pathway.[5] Given its pivotal role in regulating glutamate signaling, alterations in mGluR2 expression and function have been linked to the pathophysiology of numerous neurological disorders.

mGluR2 in Neurological Disorders: Quantitative Insights

Significant alterations in mGluR2 expression have been observed in several neurological disorders. The following tables summarize key quantitative findings from post-mortem human brain studies and animal models.

Table 1: mGluR2 Protein Expression Changes in Schizophrenia

| Brain Region | Change in mGluR2 Protein | Method | Reference |

| Dorsolateral Prefrontal Cortex (DLPFC) | No significant change | Western Blot | [6] |

| Prefrontal Cortex (PFC) | Increased immunoreactivity | Western Blot | [2] |

Table 2: mGluR2 Expression and Binding in Alzheimer's Disease

| Brain Region | Change in mGluR2 | Method | Reference |

| Hippocampus (CA1 & CA3 pyramidal neurons) | Increased expression | Immunohistochemistry | [7] |

| Hippocampus | Significant increase in protein level | Immunoblot | [5] |

Table 3: mGluR2/3 Ligand Binding in Parkinson's Disease

| Brain Region | Change in [3H]LY341495 Specific Binding | Condition | Reference |

| Caudate | -22% | Patients without "wearing-off" vs. controls | |

| Globus Pallidus (internal) | -30% | Patients without "wearing-off" vs. controls |

Core Signaling Pathways of mGluR2

The primary signaling pathway initiated by mGluR2 activation is the Gi/o-mediated inhibition of adenylyl cyclase. However, mGluR2 can also modulate other critical intracellular signaling cascades, including the ERK/MAPK pathway, which can be influenced by β-arrestin.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the role of mGluR2.

Western Blotting for mGluR2 in Brain Tissue

This protocol is adapted from methodologies used in studies of mGluR2 expression in post-mortem human brain tissue and rodent models.[8]

Workflow Diagram:

Materials:

-

Brain tissue (e.g., prefrontal cortex, hippocampus)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

4x Laemmli sample buffer

-

Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Rabbit anti-mGluR2 (e.g., Abcam ab15672 or Millipore 07-261-I)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Tissue Homogenization: Homogenize frozen brain tissue in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Dilute samples to a final concentration of 1-2 µg/µL in Laemmli buffer and denature at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a precast polyacrylamide gel and run at a constant voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-mGluR2 antibody (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Perform densitometric analysis of the bands, normalizing to a loading control (e.g., GAPDH or β-actin).

Immunohistochemistry for mGluR2 in Rodent Brain

This protocol is a general guideline for fluorescent immunohistochemistry in free-floating rodent brain sections, adapted from various sources.[9][10]

Materials:

-

Perfused and post-fixed rodent brain, cryoprotected in sucrose (B13894) solution

-

Cryostat or vibrating microtome

-

Phosphate-buffered saline (PBS)

-

Blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum)

-

Primary antibody: Mouse anti-mGluR2 monoclonal antibody

-

Secondary antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

-

DAPI for nuclear counterstaining

-

Mounting medium

Procedure:

-

Sectioning: Cut 30-40 µm thick sections of the brain using a cryostat or vibrating microtome and collect them in PBS.

-

Permeabilization and Blocking: Incubate the sections in blocking solution for 1-2 hours at room temperature.

-

Primary Antibody Incubation: Incubate the sections with the primary anti-mGluR2 antibody (diluted in blocking solution) for 24-48 hours at 4°C.

-

Washing: Wash the sections three times for 10 minutes each in PBS.

-

Secondary Antibody Incubation: Incubate the sections with the fluorescently labeled secondary antibody (diluted in blocking solution) for 2 hours at room temperature, protected from light.

-

Washing: Wash the sections three times for 10 minutes each in PBS, protected from light.

-

Counterstaining: Incubate the sections with DAPI for 10 minutes.

-

Mounting: Mount the sections onto glass slides and coverslip using an appropriate mounting medium.

-

Imaging: Visualize the staining using a confocal or fluorescence microscope.

Radioligand Binding Assay for mGluR2/3

This protocol describes a filtration-based radioligand binding assay using [3H]LY341495 to quantify mGluR2/3 density in brain homogenates.

Materials:

-

Brain tissue homogenate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

[3H]LY341495 (radioligand)

-

Unlabeled LY341495 (for determining non-specific binding)

-

96-well filter plates (e.g., GF/B filters)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Reaction Setup: In a 96-well plate, add brain membrane homogenate (50-100 µg protein), varying concentrations of [3H]LY341495, and either assay buffer (for total binding) or a high concentration of unlabeled LY341495 (e.g., 1 µM, for non-specific binding) in a final volume of 250 µL.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

-

Washing: Wash the filters three times with ice-cold assay buffer.

-

Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Perform Scatchard analysis or non-linear regression to determine the Bmax (receptor density) and Kd (binding affinity).

Electrophysiological Recording of mGluR2-Mediated Currents

This protocol outlines a whole-cell patch-clamp recording configuration to measure the effects of mGluR2 activation on synaptic transmission in acute brain slices.[11][12][13]

Workflow Diagram:

Solutions:

-

Artificial Cerebrospinal Fluid (ACSF): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.

-

Internal Pipette Solution: (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, pH adjusted to 7.3 with KOH.

Procedure:

-

Slice Preparation: Prepare 300-400 µm thick acute brain slices from the region of interest (e.g., hippocampus or prefrontal cortex) in ice-cold ACSF.

-

Recording: Transfer a slice to the recording chamber and continuously perfuse with oxygenated ACSF at room temperature or 32-34°C.

-

Patching: Using a glass micropipette filled with internal solution, establish a whole-cell patch-clamp recording from a target neuron.

-

Data Acquisition: In voltage-clamp mode, hold the neuron at -70 mV to record spontaneous or evoked excitatory postsynaptic currents (EPSCs).

-

Drug Application: After recording a stable baseline, bath-apply a selective mGluR2 agonist (e.g., LY379268).

-

Analysis: Measure the amplitude and frequency of EPSCs before and after drug application to determine the effect of mGluR2 activation on synaptic transmission.

Conclusion

mGluR2 stands as a critical regulator of excitatory neurotransmission, and its dysregulation is increasingly recognized as a significant factor in the pathophysiology of a range of debilitating neurological disorders. The data and protocols presented in this guide underscore the importance of continued research into the precise mechanisms by which mGluR2 contributes to disease states. A deeper understanding of its signaling pathways and expression patterns will be instrumental in the development of novel and targeted therapeutic strategies. The methodologies outlined here provide a robust framework for researchers to further elucidate the complex role of mGluR2 and to evaluate the potential of mGluR2-targeted compounds as effective treatments for these challenging conditions.

References

- 1. Intrinsic Plasticity Induced by Group II Metabotropic Glutamate Receptors via Enhancement of High Threshold KV Currents in Sound Localizing Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabotropic glutamate receptor protein expression in the prefrontal cortex and striatum in schizophrenia | CDRL [cdrl-ut.org]

- 3. A real-time method for measuring cAMP production modulated by Gαi/o-coupled metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cAMP Levels Increased by Activation of Metabotropic Glutamate Receptors Correlate with Visual Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aberrant expression of metabotropic glutamate receptor 2 in the vulnerable neurons of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mGluR2/3 mechanisms in primate dorsolateral prefrontal cortex: evidence for both presynaptic and postsynaptic actions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabotropic Glutamate Receptors in Alzheimer’s Disease Synaptic Dysfunction: Therapeutic Opportunities and Hope for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabotropic Glutamate Receptor 2 Expression Is Chronically Elevated in Male Rats With Post-Traumatic Stress Disorder Related Behavioral Traits Following Repetitive Low-Level Blast Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Distribution of a metabotropic glutamate receptor, mGluR2, in the central nervous system of the rat and mouse: an immunohistochemical study with a monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Immunohistochemical localization of metabotropic glutamate receptors mGluR1a and mGluR2/3 in the rat basal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activation Requirements for Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Astrocytic PAR1 and mGluR2/3 control synaptic glutamate time course at hippocampal CA1 synapses - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Toxicity Profile of mG2N001

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available information regarding the safety and toxicity profile of mG2N001. A comprehensive assessment of its safety and toxicity would require access to proprietary data from preclinical and clinical studies, which is not currently in the public domain. The information presented here is intended for research and informational purposes only and should not be construed as a complete safety evaluation.

Introduction

This compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1] Due to its pharmacological profile, this compound and its radiolabeled analogue, [11C]this compound, have been investigated primarily as positron emission tomography (PET) imaging agents to study the distribution and density of mGluR2 in the brain.[1][2] This guide aims to provide a comprehensive overview of the currently known safety and toxicity profile of this compound, based on available scientific literature.

Preclinical Safety and Toxicology

Detailed preclinical safety and toxicology data for this compound, conducted under Good Laboratory Practice (GLP) conditions, are not extensively available in the public literature. The primary focus of published studies has been on its utility as a PET imaging ligand.

2.1. Acute and Repeat-Dose Toxicity

No classical acute toxicity studies determining the median lethal dose (LD50) or comprehensive repeat-dose toxicity studies have been published for this compound. The existing literature describes its administration in preclinical imaging studies in rats and non-human primates.[1][2] In these studies, the compound was administered at doses suitable for PET imaging, which are typically very low and not designed to elicit toxic effects.

2.2. Safety Pharmacology

There is a lack of published dedicated safety pharmacology studies examining the effects of this compound on the central nervous, cardiovascular, and respiratory systems. For a related mGluR2 NAM, cardiovascular safety was assessed through in vitro ion channel assays, which showed a low risk at tracer concentrations.[3] Similar assessments for this compound have not been publicly reported.

2.3. Genotoxicity

No studies assessing the genotoxic potential of this compound (e.g., Ames test, in vitro chromosomal aberration assay, in vivo micronucleus test) have been found in the public domain.

2.4. Reproductive and Developmental Toxicity

Information regarding the reproductive and developmental toxicity of this compound is not available in the published literature.

Clinical Safety

As of the current available information, there are no published results from clinical trials evaluating the safety and tolerability of this compound as a therapeutic agent. Its use in humans has been limited to its role as a PET imaging agent, where it is administered in microdoses. The safety profile at these low, diagnostic doses is not representative of the potential adverse effects at therapeutic concentrations.

Signaling Pathways and Experimental Workflows

4.1. mGluR2 Signaling Pathway

This compound acts as a negative allosteric modulator of mGluR2. This means it binds to a site on the receptor that is different from the glutamate binding site and reduces the receptor's response to glutamate. mGluR2 is a G-protein coupled receptor (GPCR) that, upon activation, typically inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. By inhibiting mGluR2, this compound would be expected to disinhibit this pathway, potentially leading to increased cAMP levels.

Caption: this compound negatively modulates mGluR2 signaling.

4.2. Experimental Workflow for PET Imaging

The typical workflow for a preclinical PET imaging study with [11C]this compound involves several key steps, from radiolabeling to data analysis.

Caption: Preclinical PET imaging experimental workflow.

Data Summary

Due to the lack of publicly available quantitative data, a structured table summarizing the safety and toxicity profile of this compound cannot be provided at this time.

Experimental Protocols

Detailed experimental protocols for formal toxicology studies of this compound are not available in the public domain. The protocols that are available relate to its use in PET imaging studies.

Example Protocol: In vivo PET Imaging in Non-Human Primates (General Outline)

-

Animal Model: Cynomolgus monkeys.

-

Radiotracer: [11C]this compound.

-

Dose: A low mass dose suitable for PET imaging, typically in the microgram range, with radioactivity levels appropriate for scanning.

-

Administration: Intravenous (IV) bolus injection.

-

Anesthesia: Animals are typically anesthetized for the duration of the scan to prevent movement artifacts.

-

Scanning: Dynamic PET scans are acquired over a period of time (e.g., 90-120 minutes) to measure the uptake and distribution of the radiotracer in the brain.

-

Arterial Blood Sampling: Arterial blood is often sampled throughout the scan to measure the concentration of the radiotracer in the plasma and to determine the fraction of unchanged parent compound versus its metabolites. This information is crucial for kinetic modeling.

-

Data Analysis: Time-activity curves are generated for different brain regions of interest. Kinetic modeling is then applied to these curves and the arterial input function to estimate parameters such as the volume of distribution (VT), which is related to receptor density.

Conclusion

The current publicly available information on this compound is heavily focused on its properties as a PET imaging agent for the mGluR2 receptor. While its use in preclinical imaging studies suggests it is safe at the low doses required for this application, a comprehensive safety and toxicity profile for therapeutic use is not available. Key data from standard preclinical toxicology studies, including acute and repeat-dose toxicity, safety pharmacology, genotoxicity, and reproductive toxicity, are absent from the public literature. Similarly, no clinical safety data from studies evaluating this compound as a therapeutic agent have been published. Therefore, a thorough assessment of the safety and toxicity of this compound for any potential therapeutic application cannot be made at this time and would be contingent on the results of dedicated non-clinical and clinical safety studies. Researchers and drug development professionals should exercise caution and recognize the significant data gaps when considering this compound for further development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of [11C]MK-8056: A Selective PET Imaging Agent for the Study of mGluR2 Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for [¹¹C]mG2N001 PET Imaging in Rodent Brain

Topic: [¹¹C]mG2N001 PET Imaging Protocol for Rodent Brain Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabotropic glutamate (B1630785) receptor 2 (mGluR2) is a promising target for the therapeutic intervention of neurological and psychiatric disorders. [¹¹C]this compound is a positron emission tomography (PET) radioligand developed for the in vivo imaging and quantification of mGluR2. However, it has been reported to have limited blood-brain barrier (BBB) permeability[1]. This document provides a detailed protocol for PET imaging in the rodent brain using [¹¹C]this compound, with supplementary information drawn from protocols for similar mGluR2 PET ligands where direct data for [¹¹C]this compound is not available. These protocols are intended to guide researchers in designing and executing preclinical imaging studies to assess mGluR2 expression and occupancy.

Radiosynthesis and Quality Control of [¹¹C]this compound

The radiosynthesis of [¹¹C]this compound typically involves the ¹¹C-methylation of a suitable precursor. While specific details for [¹¹C]this compound are not extensively published, a general procedure based on similar tracers is outlined below. For instance, the synthesis of [¹¹C]MK-8056, another mGluR2 NAM PET tracer, is achieved by treating the phenol (B47542) precursor with [¹¹C]methyl iodide[2].

1.1. Radiosynthesis Procedure (General)

A solution of the precursor in a suitable solvent (e.g., DMF) is treated with [¹¹C]CH₃I in the presence of a base (e.g., Cs₂CO₃) at an elevated temperature. The reaction mixture is then purified using high-performance liquid chromatography (HPLC) to isolate [¹¹C]this compound. The final product is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol (B145695) or propylene (B89431) glycol) for intravenous injection.

1.2. Quality Control

Quality control measures are essential to ensure the suitability of the radiotracer for in vivo studies.

| Parameter | Specification | Method |

| Radiochemical Purity | > 98% | HPLC |

| Molar Activity (Aₘ) | > 37 GBq/µmol | HPLC |

| Chemical Purity | > 98% | HPLC |

Experimental Protocols

2.1. Animal Preparation

-

Animal Model: Sprague Dawley or Wistar rats (male, 360-420 g) are commonly used.

-

Acclimatization: Animals should be acclimatized to the facility for at least one week before the experiment.

-

Fasting: Animals should be fasted for 4-6 hours before the PET scan to ensure stable physiological conditions. Water should be available ad libitum.

-

Catheterization: For tracer injection and blood sampling, a catheter is inserted into the lateral tail vein. For arterial blood sampling to generate an input function, the femoral or carotid artery can be catheterized.

-

Anesthesia: During the imaging procedure, animals are anesthetized with isoflurane (B1672236) (1.0–1.5%) in oxygen (1–1.5 L/min). Vital signs, including heart rate and respiration, should be monitored throughout the scan.

2.2. PET Imaging Protocol

-

PET Scanner: A preclinical PET scanner, such as the Inveon PET scanner (Siemens) or Triumph II Preclinical Imaging System (Trifoil Imaging), can be used.

-

Tracer Injection: [¹¹C]this compound (typically 20-41 MBq) is administered as an intravenous bolus injection through the tail vein catheter.

-

Image Acquisition: A dynamic 3D list-mode acquisition is initiated simultaneously with the tracer injection and continues for 60-120 minutes.

-

Image Reconstruction: The acquired data are reconstructed using an appropriate algorithm (e.g., 3D OSEM/MAP). Attenuation and scatter corrections should be applied.

Experimental Workflow for Rodent Brain PET Imaging

Caption: Workflow for [¹¹C]this compound Rodent Brain PET Imaging.

2.3. Data Analysis

-

Region of Interest (ROI) Definition: ROIs for different brain regions (e.g., cerebellum, striatum, cortex, hippocampus) are delineated on the PET images, often guided by co-registration with a magnetic resonance imaging (MRI) template.

-

Time-Activity Curve (TAC) Generation: TACs are generated for each ROI by plotting the average radioactivity concentration against time.

-

Kinetic Modeling: The brain uptake of [¹¹C]this compound can be quantified using various pharmacokinetic models. A reversible two-tissue compartment model (2T4k) is often preferred for receptor-binding tracers[3][4]. Simplified methods like the Standardized Uptake Value (SUV) can also be used for semi-quantitative analysis.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from preclinical PET studies with similar mGluR2 radiotracers, which can serve as a reference for studies with [¹¹C]this compound.

Table 1: Radiosynthesis and Quality Control Parameters

| Radiotracer | Radiochemical Yield (Decay-Corrected) | Molar Activity (Aₘ) at EOS | Radiochemical Purity | Reference |

| [¹¹C]mG2P001 | Not Reported | 98 ± 30 GBq/µmol | > 98% | [3] |

| [¹¹C]18 (MG7-2109) | 23% | Not Reported | Not Reported | [5] |

| [¹¹C]AZ12559322 | 13.4% | > 37 GBq/µmol | > 98% | [1] |

| [¹¹C]MK-8056 | 27% | 3292 Ci/mmol (121.8 GBq/µmol) | > 99% | [2] |

Table 2: In Vivo Imaging Parameters and Observations

| Radiotracer | Animal Model | Injected Activity | Scan Duration | Key Findings | Reference |

| [¹¹C]mG2P001 | Sprague Dawley Rat | 20.0–41.1 MBq | 60 min | Enhanced brain uptake after pretreatment with unlabeled compound. | [6][7] |

| [¹¹C]1 (GSK1059865) | C57BL/6 Mouse | 3.7–7.4 MBq | 60 min | Did not show specific binding under self-block conditions. | [8] |

| [¹¹C]18 (MG7-2109) | Rat | Not Specified | Dynamic | Homogeneous distribution and rapid clearance, indicating limited specific binding. | [5] |

| [¹¹C]GSK-189254 | Wistar Rat | Not Specified | 60 min | Best described by a 2T4k kinetic model. | [4][9] |

Signaling Pathway and Mechanism of Action

[¹¹C]this compound is a negative allosteric modulator (NAM) of the mGluR2. mGluR2s are G-protein coupled receptors that, upon activation by glutamate, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. As a NAM, [¹¹C]this compound binds to an allosteric site on the receptor, reducing the affinity and/or efficacy of glutamate.

mGluR2 Signaling Pathway

Caption: mGluR2 Signaling and Modulation by [¹¹C]this compound.

Conclusion

This document provides a comprehensive set of protocols and application notes for conducting [¹¹C]this compound PET imaging in the rodent brain. While the limited BBB permeability of [¹¹C]this compound may present challenges, these guidelines, supplemented with data from similar mGluR2 tracers, offer a solid foundation for researchers. Adherence to these protocols will facilitate the acquisition of reliable and reproducible data, thereby advancing our understanding of the role of mGluR2 in health and disease.

References

- 1. Radiosynthesis and Evaluation of 11C-Labeled Isoindolone-Based Positive Allosteric Modulators for Positron Emission Tomography Imaging of Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of [11C]MK-8056: A Selective PET Imaging Agent for the Study of mGluR2 Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Pharmacokinetic Modeling of [11C]GSK-189254, PET Tracer Targeting H3 Receptors, in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radiosynthesis and preclinical evaluation of a carbon-11 labeled PET ligand for imaging metabotropic glutamate receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PET imaging studies to investigate functional expression of mGluR2 using [11C]mG2P001 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Syntheses and preclinical evaluations of 11C-labeled radioligands for imaging brain orexin-1 and orexin-2 receptors with positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for mG2N001 in In-Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

mG2N001 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1][2][3] As a member of the Group II metabotropic glutamate receptors, mGluR2 is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating synaptic transmission and neuronal excitability.[4][5] Its activation by the endogenous ligand glutamate leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][6] mGluR2 is a promising therapeutic target for several neuropsychiatric disorders.[3][7] These application notes provide detailed protocols for utilizing this compound in in-vitro cell-based assays to characterize its pharmacological activity and investigate its effects on cellular signaling pathways.

Data Presentation

The following table summarizes the key in-vitro pharmacological data for this compound.

| Parameter | Value | Cell Line | Assay Type | Reference |

| IC50 | 93 nM | CHO cells expressing human mGluR2 | cAMP GloSensor Assay | [1][3] |

| Ki | 63 nM | CHO cells expressing human mGluR2 | Radioligand Binding Assay | [1][2] |

Signaling Pathway

The diagram below illustrates the canonical signaling pathway of mGluR2 and the mechanism of action for this compound. As a negative allosteric modulator, this compound binds to a site on the mGluR2 receptor that is distinct from the glutamate binding site. This binding event reduces the efficacy of glutamate-mediated signaling, leading to an increase in adenylyl cyclase activity and consequently, a rise in intracellular cAMP levels.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. amsbio.com [amsbio.com]

- 3. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. PET imaging studies to investigate functional expression of mGluR2 using [11C]mG2P001 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2 H-pyrano[2,3- b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for mG2N001: A Tool for Studying Metabotropic Glutamate Receptor 2 (mGluR2) Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system, playing a crucial role in a vast array of physiological processes, including synaptic plasticity, learning, and memory. Dysregulation of glutamatergic signaling is implicated in numerous neurological and psychiatric disorders. The metabotropic glutamate receptor 2 (mGluR2), a class C G-protein coupled receptor (GPCR), is a key regulator of glutamate neurotransmission. Primarily located on presynaptic terminals, mGluR2 acts as an autoreceptor to inhibit glutamate release.[1][2][3] It is also expressed on some postsynaptic neurons and glial cells.[1][4]

mG2N001 is a potent and selective negative allosteric modulator (NAM) of mGluR2.[5][6] Unlike orthosteric antagonists that directly block the glutamate binding site, NAMs bind to a distinct allosteric site on the receptor, modulating the receptor's response to glutamate.[7][8] This property makes this compound a valuable research tool for dissecting the physiological and pathological roles of mGluR2 signaling. Its radiolabeled form, [11C]this compound, is also utilized as a positron emission tomography (PET) imaging ligand to visualize and quantify mGluR2 in the brain.[5][6]

These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying mGluR2 signaling pathways in both in vitro and in vivo settings.

Physicochemical and Pharmacological Properties of this compound

This compound exhibits high affinity and selectivity for mGluR2. The following table summarizes its key quantitative properties.

| Property | Value | Reference |

| Mechanism of Action | Negative Allosteric Modulator (NAM) of mGluR2 | [5][6] |

| IC50 | 93 nM | [5][6] |

| Ki | 63 nM | [5][6] |

| Bioavailability (oral, rodent) | Good brain penetration | [5] |

mGluR2 Signaling Pathways

mGluR2 is coupled to the Gi/o family of G proteins.[7][9] Upon activation by glutamate, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][9] The Gβγ subunit can directly modulate the activity of ion channels, such as inhibiting voltage-gated calcium channels, which contributes to the reduction of neurotransmitter release.[4] Additionally, mGluR2 signaling can influence other downstream pathways, including the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[7][10]

As a negative allosteric modulator, this compound binds to mGluR2 and reduces the receptor's response to glutamate, thereby attenuating the downstream signaling cascade. This leads to an increase in glutamate release at the synapse where mGluR2 autoreceptors are present.

Diagram of the mGluR2 Signaling Pathway

Caption: mGluR2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for utilizing this compound to study mGluR2 signaling.

In Vitro Assays

1. Cell Culture and Transfection

This protocol describes the preparation of cells expressing mGluR2 for subsequent functional assays.

-

Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used due to their low endogenous expression of mGluRs.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Transfection:

-

Plate cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

Transfect cells with a mammalian expression vector encoding human or rat mGluR2 using a suitable transfection reagent (e.g., Lipofectamine™ 3000) according to the manufacturer's instructions.

-